1,3-Dimethylbutyl acetate

Description

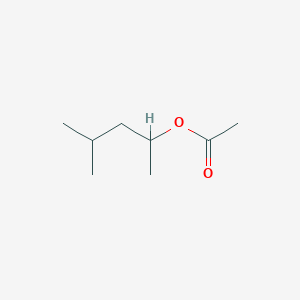

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)5-7(3)10-8(4)9/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIVYSAVIPTCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2, Array | |

| Record name | METHYLAMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-HEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051562 | |

| Record name | 1,3-Dimethylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylamyl acetate appears as a clear colorless liquid. Flash point 95 °F. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a mild, pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, pleasant, fruity odor. | |

| Record name | METHYLAMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Hexyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | sec-HEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/87 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Hexyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

295.2 °F at 760 mmHg (USCG, 1999), 147.5 °C, HEXYL ACETATE EXISTS IN FORM OF SEVERAL ISOMERS WITH BOILING POINTS RANGING FROM 146-156 °C, 146 °C, 297 °F | |

| Record name | METHYLAMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYL-2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-HEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/87 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Hexyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

113 °F (USCG, 1999), 45 °C, 110 °F (Open cup), 113 °F; 45 °C (Closed cup), 45 °C c.c., 113 °F | |

| Record name | METHYLAMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Hexyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYL-2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-HEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/87 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Hexyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.08 % (NIOSH, 2023), Very soluble in ethyl ether and ethanol., 0.08 G/100 ML WATER, 0.13%WT in aq, 20 °C; 0.57%w aq in, 20 °C, Miscible with alcohol, Solubility in water: none, 0.08% | |

| Record name | METHYLAMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYL-2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-HEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Hexyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8805 g/cu cm at 25 °C, Bulk density = 7.1 lb/gal, Relative density (water = 1): 0.86, 0.86 | |

| Record name | METHYLAMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYL-2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-HEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/87 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Hexyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.0 (AIR= 1), Relative vapor density (air = 1): 5.0 | |

| Record name | 4-METHYL-2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-HEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10.86 mmHg (USCG, 1999), 4.0 [mmHg], 4 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.4, 3 mmHg | |

| Record name | METHYLAMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Hexyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYL-2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-HEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/87 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Hexyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid. | |

CAS No. |

108-84-9 | |

| Record name | METHYLAMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-pentyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pentyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylbutyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanol, 4-methyl-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylbutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-PENTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP9ZB28RWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYL-2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-HEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/87 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Pentanol, 4-methyl-, acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SA72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-82.8 °F (USCG, 1999), Freezing point = -63.8 °C, -64 °C, -83 °F | |

| Record name | METHYLAMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYL-2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-HEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-HEXYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/87 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Hexyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0327.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylbutyl Acetate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylbutyl acetate (B1210297), a valuable ester with applications in various chemical industries, through the Fischer esterification of 1,3-dimethylbutanol (4-methyl-2-pentanol) and acetic acid. This document details the underlying chemical principles, optimized reaction conditions, and a step-by-step experimental protocol. It includes a comparative analysis of catalytic performance and presents spectroscopic data for product characterization. The guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and process development.

Introduction

Fischer-Speier esterification is a classic and widely utilized method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is a reversible process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side.[1][2] This is typically accomplished by using an excess of one of the reactants or by removing water, a byproduct of the reaction, as it is formed.[1]

1,3-Dimethylbutyl acetate is an ester recognized for its characteristic fruity aroma and is used as a flavoring agent and a solvent. Its synthesis via Fischer esterification provides a practical example of this important reaction class and offers a platform for studying the effects of various reaction parameters on the yield and purity of a secondary alcohol esterification.

Reaction Mechanism and Kinetics

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][2]

// Nodes Reactants [label="Carboxylic Acid + Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation of\nCarbonyl Oxygen", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Carbonyl [label="Activated Carbonyl\n(Oxonium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proton_Transfer [label="Proton Transfer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water_Elimination [label="Elimination of Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester [label="Ester + Water", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Protonation [label="H+ (catalyst)"]; Protonation -> Activated_Carbonyl; Activated_Carbonyl -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Proton_Transfer; Proton_Transfer -> Water_Elimination; Water_Elimination -> Ester [label="-H+ (catalyst regenerated)"]; } dddot Figure 1: General mechanism of Fischer esterification.

Quantitative Data on Synthesis

The yield of 1,3-dimethylbutyl acetate is influenced by several factors, including the choice of catalyst, reactant molar ratio, reaction temperature, and time. Below is a summary of reported yields under various conditions.

| Catalyst | Alcohol:Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | (Excess Acetic Acid) | Reflux | 1 | 55.1 | [3] |

| Sulfuric Acid | (Excess Acetic Acid) | Reflux | Not specified | 34.6 | [4] |

Note: Detailed experimental conditions for these reported yields are limited in the available literature.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1,3-dimethylbutyl acetate based on established Fischer esterification procedures for similar secondary alcohols.[3][4][5]

Materials and Reagents

-

1,3-Dimethylbutanol (4-methyl-2-pentanol)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Diethyl Ether (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Boiling Chips

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus (simple or fractional)

-

Standard laboratory glassware and safety equipment

Reaction Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, combine 1,3-dimethylbutanol and an excess of glacial acetic acid (a molar ratio of at least 1:2 is recommended to drive the equilibrium).[4] Add a few boiling chips.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops for a small-scale reaction) to the mixture while swirling.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath.[3][5] Continue refluxing for approximately 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

Work-up and Purification

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add deionized water and an extraction solvent such as diethyl ether. Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate.

-

Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate.[5]

-

Isolation and Distillation: Decant or filter the dried organic solution into a clean, dry round-bottom flask. Remove the low-boiling extraction solvent using a simple distillation or rotary evaporator. The crude 1,3-dimethylbutyl acetate can then be purified by fractional distillation.[3] Collect the fraction that distills at the boiling point of 1,3-dimethylbutyl acetate (approximately 144-147°C).[3][6]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine_Reagents [label="Combine 1,3-Dimethylbutanol,\nAcetic Acid, and Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Reflux Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Liquid-Liquid Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Bicarbonate [label="Wash with NaHCO3 Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Brine [label="Wash with Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry Organic Layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent_Removal [label="Remove Extraction Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Distillation [label="Fractional Distillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pure 1,3-Dimethylbutyl Acetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Combine_Reagents; Combine_Reagents -> Reflux; Reflux -> Cool; Cool -> Extraction; Extraction -> Wash_Bicarbonate; Wash_Bicarbonate -> Wash_Brine; Wash_Brine -> Dry; Dry -> Solvent_Removal; Solvent_Removal -> Distillation; Distillation -> Product; } dddot Figure 2: Experimental workflow for the synthesis of 1,3-dimethylbutyl acetate.

Optimization of Reaction Conditions

To maximize the yield of 1,3-dimethylbutyl acetate, several parameters can be optimized:

-

Catalyst: While sulfuric acid is a common and effective catalyst, other Brønsted acids (e.g., p-toluenesulfonic acid) or solid acid catalysts (e.g., Amberlyst-15) can be employed. Solid acid catalysts offer the advantage of easier separation from the reaction mixture.

-

Reactant Ratio: Increasing the molar excess of the less expensive reactant, typically acetic acid, will shift the equilibrium towards the product.[2]

-

Water Removal: For larger-scale reactions or to achieve higher conversions, the use of a Dean-Stark apparatus to azeotropically remove water as it is formed can significantly improve the yield.

-

Temperature and Reaction Time: The optimal reflux time should be determined empirically, for instance, by monitoring the reaction's progress using TLC or GC analysis.

Product Characterization

The identity and purity of the synthesized 1,3-dimethylbutyl acetate can be confirmed using various spectroscopic techniques.

Physical Properties

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The spectrum can be used to confirm the structure of the ester.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the 1,3-dimethylbutyl acetate molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. Key absorptions for 1,3-dimethylbutyl acetate include a strong C=O stretch for the ester carbonyl group (typically around 1735-1750 cm⁻¹) and C-O stretches. The absence of a broad O-H stretch (from the starting alcohol and carboxylic acid) indicates a high degree of purity.

Conclusion

The synthesis of 1,3-dimethylbutyl acetate via Fischer esterification is a robust and instructive example of this fundamental organic reaction. By carefully controlling reaction parameters such as catalyst choice, reactant ratios, and water removal, high yields of the desired ester can be achieved. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis, enabling the efficient and reproducible preparation of this and similar ester compounds.

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]

- 4. ukessays.com [ukessays.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. 1,3-DIMETHYLBUTYL ACETATE | 108-84-9 [chemicalbook.com]

- 7. 1,3-DIMETHYLBUTYL ACETATE(108-84-9) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 1,3-Dimethylbutyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Dimethylbutyl acetate (B1210297) (also known as sec-hexyl acetate), a common organic solvent and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, offering a comprehensive reference for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The empirical formula for 1,3-Dimethylbutyl acetate is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol .[1][2][3] The spectroscopic data presented below provides a detailed fingerprint of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of 1,3-Dimethylbutyl acetate shows distinct signals corresponding to the different types of protons in the molecule.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~4.88 | m | 1H | CH-O |

| b | ~2.04 | s | 3H | O=C-CH₃ |

| c | ~1.63 | m | 1H | CH-(CH₃)₂ |

| d | ~1.40 | m | 2H | CH₂ |

| e | ~1.20 | d | 3H | CH-CH₃ |

| f | ~0.89 | d | 6H | CH-(CH₃)₂ |

Note: The chemical shifts and multiplicities are approximate and can vary slightly depending on the solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~170.5 | C=O |

| ~70.8 | CH-O |

| ~43.5 | CH₂ |

| ~25.0 | CH-(CH₃)₂ |

| ~22.5 | CH-(CH₃)₂ |

| ~21.2 | O=C-CH₃ |

| ~19.8 | CH-CH₃ |

Note: These are predicted chemical shifts and may vary from experimental values.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1020 | Medium | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of 1,3-Dimethylbutyl acetate is characterized by a molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - C₃H₇]⁺ |

| 87 | High | [M - C₄H₉]⁺ |

| 69 | Moderate | [C₅H₉]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A sample of 1,3-Dimethylbutyl acetate (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a clean, dry vial.[4][5]

-

The solution is then filtered through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[6][7][8]

-

The NMR tube is capped and carefully wiped clean before being placed in the spectrometer's sample holder.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).[9]

-

Technique: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.[6]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of neat 1,3-Dimethylbutyl acetate is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[10]

-

Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal.[11]

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Technique: A background spectrum of the clean, empty sample holder (or salt plates/ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

Sample Introduction (for a volatile liquid):

-

The 1,3-Dimethylbutyl acetate sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the sample from any impurities.[12]

-

For direct infusion, the volatile liquid can be introduced via a heated inlet system that vaporizes the sample into the ion source.[13][14][15][16]

Data Acquisition:

-

Instrument: A mass spectrometer, commonly a quadrupole or time-of-flight (TOF) analyzer.

-

Ionization Method: Electron Ionization (EI) is a common method for volatile organic compounds, typically using an electron energy of 70 eV.[15] This high-energy ionization leads to characteristic fragmentation patterns.[17]

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of 1,3-Dimethylbutyl Acetate.

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Caption: Key fragmentation pathways for 1,3-Dimethylbutyl acetate in Mass Spectrometry.

References

- 1. PubChemLite - 1,3-dimethylbutyl acetate (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 2. 1,3-Dimethylbutyl acetate | SIELC Technologies [sielc.com]

- 3. 1,3-DIMETHYLBUTYL ACETATE | 108-84-9 [chemicalbook.com]

- 4. organomation.com [organomation.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Analysis of volatile and oxidation sensitive compounds using a cold inlet system and electron impact mass spectrometry [agris.fao.org]

- 14. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

"1,3-Dimethylbutyl acetate" physical characteristics and constants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of 1,3-Dimethylbutyl acetate (B1210297). The information is presented to support research, development, and quality control activities, with a focus on clarity and practical application.

Core Physical and Chemical Constants

1,3-Dimethylbutyl acetate, also known as 4-methylpentan-2-yl acetate, is a colorless liquid recognized by its mild, pleasant, fruity odor.[1] It is an ester commonly used as a solvent. The quantitative physical and chemical properties of 1,3-Dimethylbutyl acetate are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| IUPAC Name | 4-methylpentan-2-yl acetate | - |

| CAS Number | 108-84-9 | - |

| Molecular Formula | C8H16O2 | - |

| Molecular Weight | 144.21 | g/mol |

| Density | 0.86 | g/cm³ at 20°C |

| Boiling Point | 144 - 147.5 | °C at 760 mmHg |

| Melting Point | -63.8 | °C |

| Flash Point | 45 | °C (closed cup) |

| Refractive Index | 1.411 | at 20°C |

| Vapor Pressure | 2.91 | mmHg at 25°C |

| Water Solubility | 0.08 | g/100 mL |

| LogP (Octanol/Water Partition Coefficient) | 1.98410 | - |

Experimental Protocols for Determination of Physical Constants

The following section outlines generalized experimental methodologies for determining the key physical constants of liquid chemicals like 1,3-Dimethylbutyl acetate, based on established OECD and ASTM guidelines.

Density Determination (Based on OECD 109, ASTM D4052)

The density of a liquid can be determined using a pycnometer or a digital density meter.[2][3][4]

-

Principle: Density is the mass per unit volume of a substance.[3]

-

Apparatus: Pycnometer, analytical balance, temperature-controlled water bath.

-

Methodology:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined.

-

The pycnometer is filled with the test substance (1,3-Dimethylbutyl acetate), taking care to avoid air bubbles.

-

The filled pycnometer is placed in a temperature-controlled water bath to reach thermal equilibrium (e.g., 20°C).

-

The pycnometer is removed from the bath, carefully dried, and weighed to determine the mass of the substance.

-

The density is calculated by dividing the mass of the substance by the calibrated volume of the pycnometer.

-

Boiling Point Determination (Based on OECD 103)

Several methods can be used to determine the boiling point of a liquid, including the ebulliometer, dynamic method, and the Siwoloboff method.[5][6]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]

-

Apparatus: Boiling tube, thermometer, capillary tube, heating bath.

-

Methodology (Siwoloboff Method):

-

A small amount of the liquid is placed in a boiling tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The apparatus is gently heated in a bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Refractive Index Determination (Based on ASTM D1218)

The refractive index is typically measured using an Abbé refractometer.[1][7][8][9][10]

-

Principle: The refractive index of a medium is the ratio of the speed of light in a vacuum to the speed of light in that medium.[11]

-

Apparatus: Abbé refractometer with a light source and a constant temperature circulating bath.

-

Methodology:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index.

-

A few drops of the sample are placed on the surface of the prism.

-

The prisms are closed, and the sample is allowed to come to the desired temperature (e.g., 20°C).

-

The light source is adjusted, and the refractometer is focused until the dividing line between the light and dark fields is sharp.

-

The refractive index is read from the instrument's scale.

-

Flash Point Determination (Based on ASTM D93)

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus.[12][13]

-

Principle: The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air near the surface of the liquid.[12]

-

Apparatus: Pensky-Martens closed-cup tester.

-

Methodology:

-

The sample is placed in the test cup of the apparatus.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid chemical such as 1,3-Dimethylbutyl acetate.

Caption: Workflow for Physical Property Characterization.

Safety Information

1,3-Dimethylbutyl acetate is a flammable liquid and vapor.[5] It is advisable to handle this chemical in a well-ventilated area and away from heat, sparks, and open flames.[5] For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

- 1. matestlabs.com [matestlabs.com]

- 2. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 3. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. Refractive Index ASTM D542 [intertek.com]

- 12. delltech.com [delltech.com]

- 13. store.astm.org [store.astm.org]

A Technical Guide to the Solubility of 1,3-Dimethylbutyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dimethylbutyl acetate (B1210297) (also known as sec-hexyl acetate), a compound of interest in various industrial and research applications. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.[1] 1,3-Dimethylbutyl acetate, an ester, possesses moderate polarity due to its functional group, influencing its solubility in various organic solvents.[2]

Quantitative Solubility Data

While specific quantitative solubility data for 1,3-Dimethylbutyl acetate in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility behavior has been described. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Formula | Type | Solubility/Miscibility | Temperature (°C) | Source |

| Water | H₂O | Highly Polar | 0.08 g/100 mL | Not Specified | [3] |

| Water | H₂O | Highly Polar | 0.13% wt | 20 | [3] |

| Water | H₂O | Highly Polar | 0.57% wt | 20 | [3] |

| Water | H₂O | Highly Polar | 0.008% wt | 20 | [4] |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble / Miscible with alcohol | Not Specified | [3] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | [2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble | Not Specified | [3] |

| Alcohol | R-OH | Polar Protic | Soluble | Not Specified | [4][5] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility and miscibility of a liquid compound like 1,3-Dimethylbutyl acetate in organic solvents. These protocols are synthesized from established laboratory practices.

Method 1: Visual Determination of Miscibility

This qualitative method is a rapid and straightforward approach to assess whether two liquids are miscible.

Materials:

-

1,3-Dimethylbutyl acetate

-

A range of organic solvents (e.g., ethanol, acetone, toluene, hexane)

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with closures

-

Vortex mixer (optional)

Procedure:

-

Add a precisely measured volume (e.g., 2 mL) of the selected organic solvent to a clean, dry vial.

-

To the same vial, add an equal volume of 1,3-Dimethylbutyl acetate.

-

Securely close the vial and invert it gently several times or briefly vortex to ensure thorough mixing.

-

Allow the mixture to stand at a controlled room temperature (e.g., 20-25°C) for a few minutes.

-

Visually inspect the mixture against a well-lit background.

Interpretation of Results:

-

Miscible: A single, clear, and uniform liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.

Method 2: Quantitative Determination of Solubility by Saturation and Gravimetric Analysis

This method provides a quantitative measure of solubility in g/100 mL.

Materials:

-

1,3-Dimethylbutyl acetate

-

Selected organic solvent

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Evaporating dish

Procedure:

-

Add a known volume of the organic solvent to a sealable flask.

-

Add an excess amount of 1,3-Dimethylbutyl acetate to the solvent. "Excess" means that undissolved droplets of the acetate should be visible.

-

Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

After equilibration, allow the mixture to stand undisturbed for a period to allow for phase separation. Centrifugation can be used to accelerate this process.

-

Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer) using a pipette.

-

Transfer the supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until a constant weight of the dissolved 1,3-Dimethylbutyl acetate is obtained.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 1,3-Dimethylbutyl acetate.

Caption: A workflow for determining the solubility of a liquid in a solvent.

This guide provides a foundational understanding of the solubility of 1,3-Dimethylbutyl acetate in organic solvents. For drug development and research applications requiring precise solubility data, it is imperative to perform the detailed experimental protocols outlined herein.

References

"1,3-Dimethylbutyl acetate" CAS number 108-84-9 research

An In-depth Technical Guide to 1,3-Dimethylbutyl Acetate (B1210297) (CAS Number 108-84-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethylbutyl acetate (CAS 108-84-9), also known as 4-methylpentan-2-yl acetate or methylamyl acetate. This document consolidates critical information regarding its chemical and physical properties, synthesis, analytical methods, metabolic fate, and safety considerations. Detailed experimental protocols for its synthesis and analysis are provided, along with visual representations of key processes to support researchers and professionals in drug development and other scientific fields.

Introduction

1,3-Dimethylbutyl acetate is a branched-chain alkyl ester recognized for its characteristic mild, fruity odor.[1] It is a colorless liquid with applications as a solvent in coatings and inks, and as a flavoring and fragrance agent.[2][3] Its moderate polarity, favorable evaporation rate, and relatively low toxicity make it a compound of interest in various industrial and research settings.[2][4] Understanding its chemical behavior, synthesis, and biological interactions is crucial for its effective and safe utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,3-Dimethylbutyl acetate is presented in Table 1. This data is essential for its handling, storage, and application in experimental and industrial settings.

Table 1: Chemical and Physical Properties of 1,3-Dimethylbutyl Acetate

| Property | Value | References |

| IUPAC Name | 4-methylpentan-2-yl acetate | [5] |

| Synonyms | 1,3-Dimethylbutyl acetate, Methylamyl acetate, sec-Hexyl acetate | [5][6] |

| CAS Number | 108-84-9 | [7] |

| Molecular Formula | C₈H₁₆O₂ | [7] |

| Molecular Weight | 144.21 g/mol | [7] |

| Appearance | Colorless liquid with a mild, fruity odor | [1] |

| Boiling Point | 144-147.2 °C | [7][8] |

| Melting Point | -63.8 °C | [7] |

| Density | 0.86 g/cm³ at 20 °C | [6][7] |

| Flash Point | 45 °C (closed cup) | [7] |

| Vapor Pressure | 2.91 mmHg at 25°C | [7] |

| Refractive Index | 1.4000-1.411 | [7] |

| Solubility in Water | 0.08 - 0.13 g/100 mL at 20 °C | [2] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [8] |

| LogP | 1.98410 | [7] |

Synthesis of 1,3-Dimethylbutyl Acetate

The primary method for synthesizing 1,3-Dimethylbutyl acetate is the Fischer-Speier esterification.[8][9] This acid-catalyzed reaction involves the condensation of a carboxylic acid (acetic acid) with an alcohol (4-methyl-2-pentanol).[2]

Fischer-Speier Esterification Workflow

The general workflow for the synthesis of 1,3-Dimethylbutyl acetate via Fischer-Speier esterification is depicted below.

Caption: Workflow for the synthesis of 1,3-Dimethylbutyl acetate.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol describes a representative laboratory-scale synthesis of 1,3-Dimethylbutyl acetate.

Materials:

-

4-methyl-2-pentanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methyl-2-pentanol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).[9]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.[4]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-3 hours.[4][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Aqueous Workup:

-

Wash the organic layer with water to remove the excess acid and alcohol.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution will cause pressure buildup in the separatory funnel. Vent frequently.

-

Wash the organic layer with brine to remove residual water and dissolved salts.[4]

-

-

Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.[10]

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to obtain pure 1,3-Dimethylbutyl acetate.[2] The fraction boiling at approximately 144-147 °C should be collected.[8]

Analytical Methodologies

The purity and identity of 1,3-Dimethylbutyl acetate can be determined using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 1,3-Dimethylbutyl acetate.

Caption: General workflow for the analysis of 1,3-Dimethylbutyl acetate.

Detailed Experimental Protocols for Analysis

This protocol is representative for the quantitative analysis of 1,3-Dimethylbutyl acetate.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.[11]

-

Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system or equivalent.[11]

-

Column: Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column.[11]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

-

Injection Mode: Split (e.g., 30:1) or splitless, depending on the concentration.[12]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 200 °C.

-

Hold at 200 °C for 2 minutes.

-

-

MS Interface Temperature: 230 °C.[11]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-